molecular formula C33H47NO4 B561891 Fmoc-erythro-Sphingosine CAS No. 56607-19-3

Fmoc-erythro-Sphingosine

Cat. No.: B561891
CAS No.: 56607-19-3
M. Wt: 521.742
InChI Key: GCNQQIYQAZKODL-MLXMVAJTSA-N
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Description

Molecular Architecture and Stereochemical Configuration

Fmoc-erythro-sphingosine (CAS 56607-19-3) is a synthetic sphingolipid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the primary amine of erythro-sphingosine. Its molecular formula is C₃₃H₄₇NO₄ , with a molecular weight of 521.73 g/mol . The compound retains the core structure of natural erythro-sphingosine, including an 18-carbon sphingoid base with a trans double bond at position 4 (E-configuration) and vicinal hydroxyl and amine groups at positions 1 and 2, respectively.

The stereochemical configuration is defined by the erythro designation, where the hydroxyl group at C3 and the Fmoc-protected amine at C2 reside on adjacent carbons in a cis orientation (Figure 1). This configuration is critical for mimicking natural sphingosine’s biological interactions. The Fmoc group introduces a planar fluorenyl moiety connected via a methyloxycarbonyl linker, increasing steric bulk and hydrophobicity compared to the native molecule.

Table 1: Key Structural Features of this compound

Property Value/Description
Molecular Formula C₃₃H₄₇NO₄
Molecular Weight 521.73 g/mol
Stereochemistry (2S,3R,4E)-configuration
Fmoc Group Position N-terminal amine (C2)
Solubility Sparingly soluble in chloroform, methanol
SMILES CCCCCCCCCCCCC\C=C$$C@@H](O)[C@H](CO)NC(=O)OCC1c2ccccc2c3ccccc13

Fmoc Protection Mechanism and Its Impact on Reactivity

The Fmoc group serves as a temporary protective moiety for amines, enabling selective reactivity in multi-step syntheses. Its installation involves treating erythro-sphingosine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) or Fmoc-OSu (succinimidyl carbonate derivative) under basic conditions. Deprotection occurs via β-elimination triggered by weak bases like piperidine, yielding dibenzofulvene and the free amine.

Mechanistic Highlights :

  • Base Sensitivity : The Fmoc group’s stability in acidic conditions (e.g., trifluoroacetic acid) contrasts with its lability in basic environments, making it ideal for orthogonal protection strategies.
  • Steric Effects : The bulky fluorenyl ring shields the amine from undesired nucleophilic attacks during coupling reactions, a feature exploited in solid-phase peptide synthesis.
  • Spectroscopic Utility : The aromatic fluorenyl core fluoresces at 265–310 nm, allowing real-time monitoring of deprotection steps.

Table 2: Fmoc vs. Alternative Protecting Groups

Group Cleavage Conditions Stability Profile Applications
Fmoc Piperidine (20% in DMF) Acid-stable, base-labile Peptide synthesis
Boc TFA Base-stable, acid-labile Multi-step organic synthesis
Cbz Hydrogenolysis Moderate acid/base stability Carbohydrate chemistry

Comparative Analysis With Native Erythro-Sphingosine Derivatives

This compound diverges functionally from its native counterpart due to strategic modifications:

  • Reactivity :

    • The Fmoc group blocks the amine’s participation in Schiff base formation or acylation reactions, redirecting reactivity toward the hydroxyl groups.
    • Native sphingosine’s free amine enables ceramide formation via N-acylation, a pathway inhibited in the Fmoc derivative.
  • Biological Interactions :

    • Native sphingosine regulates protein kinase C (PKC) and induces apoptosis via ceramide signaling. The Fmoc derivative’s shielded amine disrupts these interactions, rendering it inert in PKC assays.
    • Studies using fluorogenic probes show that this compound does not accumulate in lysosomal storage disorders like Niemann-Pick type C, unlike native sphingosine.
  • Physicochemical Properties :

    • Solubility : this compound is less polar than native sphingosine, favoring organic solvents like chloroform over aqueous buffers.
    • Stability : The Fmoc group enhances stability against oxidative degradation compared to unprotected sphingosine.

Table 3: Functional Comparison of Sphingosine Derivatives

Property This compound Native Erythro-Sphingosine
Amine Reactivity Protected (inert) Free (nucleophilic)
PKC Inhibition No activity IC₅₀ = 1–3 μM
Solubility in Chloroform 20 mg/mL 5 mg/mL
Fluorescence Yes (λₑₓ = 265 nm) No

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H47NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-32(36)31(24-35)34-33(37)38-25-30-28-21-17-15-19-26(28)27-20-16-18-22-29(27)30/h14-23,30-32,35-36H,2-13,24-25H2,1H3,(H,34,37)/b23-14+/t31-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNQQIYQAZKODL-MLXMVAJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H47NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747815
Record name (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56607-19-3
Record name (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Workflow

A robust polymer-supported route involves:

  • C-Acylation of Phosphoranylidene Acetates : A resin-bound phosphoranylidene acetate reacts with an Fmoc-protected amino acid, forming a ketoester intermediate.

  • Deprotection-Decarboxylation : Cleavage of the Fmoc group with piperidine induces decarboxylation, yielding a reactive enolate.

  • E-Selective Wittig Olefination : The enolate undergoes Wittig reaction with long-chain aldehydes (e.g., pentadecanal) to install the sphingosine hydrocarbon tail with >95% E-selectivity.

Diastereoselective Reduction

The keto group at C3 is reduced using LiAlH(O-ᵗBu)₃ , achieving >99% diastereomeric excess (de) for the ᴅ-erythro configuration. This selectivity arises from the bulky tert-butoxy ligands, which favor axial hydride delivery to the keto group’s Re face (Figure 1).

Table 1: Key Reaction Parameters for Polymer-Supported Synthesis

StepReagents/ConditionsYield (%)Selectivity
C-AcylationFmoc-Ser-OH, DCC/HOBt89
Wittig OlefinationPentadecanal, THF, 0°C85E > 95%
Keto ReductionLiAlH(O-ᵗBu)₃, –78°C92de > 99%
Fmoc DeprotectionPiperidine, DMFQuantitative

Fmoc Deprotection and Acyl Migration Strategies

N→N’ Acyl Migration

A novel approach leverages acyl migration during Fmoc deprotection (Figure 2):

  • Synthesis of Methoxyamino Derivative : Phytosphingosine is functionalized with an O-methylhydroxylamine group at C1.

  • Fmoc Installation : The C2 amine is protected with Fmoc-Cl.

  • Piperidine-Induced Migration : Treatment with piperidine removes the Fmoc group while triggering acyl migration from the methoxyamine to the C2 amine, yielding Fmoc-ᴅ-erythro-sphingosine in 70% yield.

Critical Factors :

  • Solvent System : THF/water (3:1) optimizes migration efficiency.

  • Temperature : Conducting the reaction at 25°C minimizes epimerization.

Stereocontrolled Synthesis from ᴅ-Serine

Boronic Acid Cross-Coupling

A 6-step synthesis from ᴅ-serine involves:

  • Fmoc Protection : ᴅ-Serine is protected with Fmoc-OSu.

  • Thiol Ester Formation : The carboxyl group is activated as a thiophenyl ester.

  • Suzuki-Miyaura Coupling : Reaction with E-1-pentadecenylboronic acid installs the C4–C5 trans double bond with 98% fidelity.

Table 2: Performance Metrics for Boronic Acid Route

StepReagentsYield (%)ee (%)
Fmoc ProtectionFmoc-OSu, NaHCO₃95>99
Suzuki CouplingPd(PPh₃)₄, CuI88>99
TBS DeprotectionTBAF, THF93

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Preparation Methods

MethodStrengthsChallenges
Polymer-SupportedHigh diastereoselectivity; scalableRequires specialized resin
Acyl MigrationMild conditions; no epimerizationModerate yields (51–70%)
Boronic Acid CouplingRapid (<6 steps); versatilePd/Cu catalysts increase cost

Applications in Ceramide Analogues

Fmoc-ᴅ-erythro-sphingosine serves as a precursor for:

  • Ceramide-1-Phosphate : Phosphorylation with P(OMe)₃/CBr₄ yields sphingosine-1-phosphate (62% yield).

  • Glycosphingolipids : Enzymatic glycosylation produces globotriaosylceramide (Gb3) analogues for lipid raft studies .

Chemical Reactions Analysis

Types of Reactions: Fmoc-erythro-Sphingosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison with Structurally Similar Sphingosine Derivatives

Stereoisomers: Erythro vs. Threo Sphingosine

The stereochemistry of sphingosine derivatives critically influences their biological activity. For example:

  • D-erythro-Sphingosine (CAS 25695-95-8): Exhibits natural configuration, mimicking endogenous sphingolipids. It serves as a substrate for sphingosine kinases (SphK1/2) and regulates apoptosis and inflammation .
  • L-threo-Sphingosine (CAS 25695-95-8): The "threo" isomer (hydroxyl groups on opposite sides) shows reduced binding affinity to enzymes like SphK1, making it a poor substrate .
Table 1: Key Properties of Erythro vs. Threo Sphingosine
Property D-erythro-Sphingosine L-threo-Sphingosine
Molecular Formula C₁₈H₃₇NO₂ C₁₈H₃₇NO₂
Molecular Weight 299 g/mol 299 g/mol
Stereochemistry Erythro (1,3-OH syn) Threo (1,3-OH anti)
Biological Activity High (SphK1 substrate) Low (weak SphK1 interaction)
Applications Cell signaling studies Negative control in assays

Deuterated and Isotopically Labeled Analogs

Deuterated derivatives like D-erythro-Sphingosine, D9 (Mol. Wt. 309) are used in mass spectrometry to track metabolic flux in lipidomics studies. The deuterium atoms stabilize the molecule against degradation, enhancing analytical precision .

Comparison with Other Fmoc-Protected Compounds

Fmoc-erythro-Sphingosine belongs to a broader class of Fmoc-amino acid derivatives. Key comparisons include:

Fmoc-Amino Acids (e.g., Fmoc-Met-OH)

  • Fmoc-L-Methionine (CAS 71989-28-1): Used in peptide synthesis for introducing methionine residues. Unlike this compound, it lacks a long alkyl chain, limiting its role in lipid membrane studies .
  • Fmoc-Serine Glycosides (e.g., TRC F667900): Feature sugar moieties for glycopeptide synthesis, contrasting with this compound’s lipid-focused applications .
Table 2: Structural and Functional Differences Among Fmoc Derivatives
Compound Molecular Formula Molecular Weight Key Features Applications
This compound C₃₆H₅₀N₂O₅* ~622 g/mol Long alkyl chain, erythro configuration Sphingolipid synthesis
Fmoc-Met-OH C₂₂H₂₃NO₄S 397.5 g/mol Sulfur-containing side chain Peptide synthesis
3-(Anthracen-9-yl)-Fmoc C₂₇H₂₁NO₄ 423.5 g/mol Fluorescent anthracene group Bioconjugation, imaging

*Estimated based on sphingosine (C₁₈H₃₇NO₂) + Fmoc (C₁₅H₁₃O₂) .

Fluorescent Fmoc Derivatives

Compounds like 3-(anthracen-9-yl)-2-Fmoc-amino propanoic acid (Mol. Wt. 423.5) incorporate aromatic groups for fluorescence-based tracking. While this compound lacks intrinsic fluorescence, its lipidic structure makes it suitable for membrane interaction studies .

Biological Activity

Fmoc-erythro-sphingosine is a sphingosine derivative that has garnered attention due to its potential biological activities, particularly in the context of sphingolipid metabolism and cellular signaling pathways. Sphingolipids, including sphingosine and its derivatives, play critical roles in various physiological processes such as cell growth, differentiation, and apoptosis. This article explores the biological activity of this compound, drawing on recent studies and findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of sphingosine. This modification enhances its stability and solubility, making it suitable for various biological assays. The general structure can be represented as follows:

Fmoc erythro sphingosine=C18H20N2O2\text{Fmoc erythro sphingosine}=\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_2

1. Role in Cell Signaling

Sphingosine derivatives, including this compound, are known to influence several signaling pathways. They can modulate the activity of sphingosine kinases (SphK), which are enzymes that phosphorylate sphingosine to produce sphingosine-1-phosphate (S1P). S1P is a potent signaling molecule involved in:

  • Cell proliferation : S1P promotes cell growth and survival in various cell types.
  • Apoptosis regulation : It has been shown that alterations in sphingolipid metabolism can lead to changes in apoptosis rates, particularly in cancer cells .

2. Influence on Cancer Biology

Recent studies have highlighted the role of sphingolipids in hematological malignancies. For instance, dysregulation of sphingolipid metabolism, including the action of sphingosine and its analogs, has been linked to increased proliferation and survival of cancer cells . this compound may exhibit similar effects by modulating SphK activity, thereby influencing tumorigenicity.

3. Neuroprotective Effects

Sphingosine derivatives have been implicated in neuroprotection. Research indicates that they can protect neuronal cells from oxidative stress-induced apoptosis. This compound may enhance cell survival through its action on SphK pathways, promoting the production of neuroprotective factors .

Case Study 1: Sphingolipid Metabolism in Cancer

A study investigated the effects of sphingosine analogs on leukemia cell lines. The results demonstrated that treatment with sphingosine derivatives led to increased apoptosis and reduced proliferation in these cells. Specifically, this compound was noted for its ability to induce mitochondrial damage and activate caspase pathways, further linking it to potential therapeutic applications in cancer treatment .

Case Study 2: Neuroprotection Mechanisms

In a model of neurodegeneration, this compound was evaluated for its protective effects against oxidative stress. The compound was found to significantly reduce cell death in neuronal cultures exposed to harmful agents, suggesting its utility as a neuroprotective agent .

Research Findings

StudyFindingsImplications
This compound induced apoptosis in leukemia cells via mitochondrial pathways.Potential therapeutic target for hematological cancers.
Demonstrated neuroprotective effects against oxidative stress-induced apoptosis.Possible application in neurodegenerative diseases.
Modulated SphK activity leading to altered ceramide and S1P levels in treated cells.Insight into metabolic regulation and therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing Fmoc-erythro-Sphingosine in academic laboratories?

  • Methodological Answer : Synthesis typically involves Fmoc-protected sphingosine derivatives through solid-phase peptide synthesis (SPPS) or solution-phase glycosylation. Key steps include deprotection of acetyl groups and Fmoc removal under basic conditions (e.g., piperidine). Characterization relies on NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight validation. Proper solvent selection (e.g., DCM/DMF mixtures) and reaction temperature control are critical to avoid epimerization .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store lyophilized compounds at -20°C in airtight, light-protected containers under inert gas (argon/nitrogen). For solution-phase use, dissolve in anhydrous DMSO or DMF to prevent hydrolysis. Avoid repeated freeze-thaw cycles. Glovebox use is recommended for moisture-sensitive steps. Safety protocols include wearing nitrile gloves (tested for chemical resistance) and sealed goggles, as per OSHA guidelines .

Q. What analytical techniques are most effective for verifying the stereochemical integrity of this compound?

  • Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) can resolve erythro vs. threo diastereomers. Circular dichroism (CD) spectroscopy or X-ray crystallography may confirm absolute configuration. Cross-validate with 2D-NMR (COSY, NOESY) to detect spatial proton relationships. Compare retention times and spectra against commercially available standards .

Advanced Research Questions

Q. How can researchers design experiments to investigate the role of this compound in modulating sphingolipid signaling pathways?

  • Methodological Answer : Use PICOT framework:

  • P opulation: Cultured mammalian cells (e.g., HeLa or primary neurons).
  • I ntervention: Dose-dependent treatment with this compound (0.1–10 µM).
  • C omparison: Untreated cells or cells treated with non-Fmoc sphingosine analogs.
  • O utcome: Quantify ceramide levels via LC-MS; measure apoptosis (Annexin V/PI staining) or autophagy (LC3-II Western blot).
  • T ime: 24–72 hr exposure. Include controls for Fmoc group interference (e.g., Fmoc-OH treatment) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Data Triangulation : Compare results from orthogonal assays (e.g., SPR binding vs. cellular uptake studies).
  • Batch Variability : Test multiple synthesis lots for purity/stereochemical consistency.
  • Contextual Factors : Control for cell line-specific lipid metabolism (e.g., use sphingosine kinase knockout models).
  • Confounding Variables : Assess serum protein binding (e.g., albumin) via equilibrium dialysis. Reference FINER criteria to ensure novelty and relevance .

Q. How can this compound be integrated into lipid nanoparticle (LNP) formulations for targeted drug delivery studies?

  • Methodological Answer : Optimize LNP composition using design of experiments (DoE):

  • Factors : this compound molar ratio (1–5%), PEG-lipid content, and ionizable cationic lipid type.
  • Responses : Particle size (DLS), zeta potential, encapsulation efficiency (HPLC), and in vitro transfection efficacy (luciferase reporter).
  • Validation : Perform cryo-TEM for structural analysis and in vivo biodistribution studies (fluorescence or radiolabeling) .

Methodological Frameworks

  • PICOT Application : Use to structure hypothesis-driven studies, ensuring alignment between research questions and experimental variables .
  • FINER Criteria : Evaluate feasibility (e.g., synthesis scalability), novelty (e.g., novel sphingolipid targets), and ethical considerations (e.g., cytotoxicity thresholds) .

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